
4-Quinolone-3-Carboxamide Furan CB2 Agonist
Vue d'ensemble
Description
4-Quinolone-3-Carboxamide Furan agoniste du récepteur CB2 est un ligand à haute affinité pour le récepteur cannabinoïde de type 2 (CB2). Ce composé est connu pour ses propriétés agonistes sélectives envers les récepteurs CB2, avec une affinité minimale pour le récepteur cannabinoïde de type 1 (CB1). Il a montré un potentiel dans diverses applications thérapeutiques, en particulier dans le traitement de la douleur inflammatoire et neuropathique .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'agoniste du récepteur CB2 4-quinolone-3-carboxamide furane implique plusieurs étapes, commençant par la préparation du noyau quinolonique. Les étapes clés comprennent :
Formation du noyau quinolonique : Ceci est généralement réalisé par une réaction de cyclisation impliquant un dérivé d'aniline et un β-cétoester.
Introduction du cycle furane : Le cycle furane est introduit par une réaction d'acylation de Friedel-Crafts.
Formation de la carboxamide : Le groupe carboxamide est introduit par une réaction d'amidation, souvent en utilisant un réactif de couplage comme l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide).
Méthodes de production industrielle : La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse susmentionnées pour garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions de réaction et l'augmentation des réactions à des quantités de plusieurs kilogrammes.
Types de réactions :
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle furane, conduisant à la formation de dérivés de furane-2,3-dione.
Réduction : Les réactions de réduction peuvent se produire au niveau du noyau quinolonique, convertissant le groupe carbonyle en groupe hydroxyle.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe carboxamide.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont couramment utilisés.
Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés en conditions basiques pour réaliser des réactions de substitution.
Principaux produits :
Produits d'oxydation : Dérivés de furane-2,3-dione.
Produits de réduction : Dérivés d'hydroxyquinolone.
Produits de substitution : Diverses carboxamides substituées en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
L'agoniste du récepteur CB2 4-quinolone-3-carboxamide furane a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier la réactivité des dérivés de la quinolone.
Biologie : Le composé est utilisé pour étudier le rôle des récepteurs CB2 dans divers processus biologiques, notamment la réponse immunitaire et l'inflammation.
Industrie : Le composé peut être utilisé dans le développement de nouveaux médicaments ciblant les récepteurs CB2.
5. Mécanisme d'action
Le composé exerce ses effets en se liant sélectivement aux récepteurs CB2, qui se trouvent principalement dans les tissus périphériques tels que le système immunitaire. Lors de la liaison, il active le récepteur, conduisant à une cascade d'événements de signalisation intracellulaire. Cette activation entraîne la modulation de divers processus physiologiques, notamment la perception de la douleur et l'inflammation .
Composés similaires :
- N-(1-adamantyl)-6-(furan-2-yl)-8-méthoxy-4-oxo-1-pentylquinoline-3-carboxamide
- Agoniste du récepteur CB2 2
Comparaison : L'agoniste du récepteur CB2 4-quinolone-3-carboxamide furane est unique en raison de sa forte sélectivité pour les récepteurs CB2 et de sa faible affinité pour les récepteurs CB1. Cette sélectivité réduit le risque d'effets secondaires sur le système nerveux central généralement associés à l'activation du CB1. De plus, la présence du cycle furane améliore son affinité de liaison et sa sélectivité pour les récepteurs CB2 .
Applications De Recherche Scientifique
4-Quinolone-3-Carboxamide Furan CB2 Agonist has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of quinolone derivatives.
Biology: The compound is used to investigate the role of CB2 receptors in various biological processes, including immune response and inflammation.
Industry: The compound can be used in the development of new pharmaceuticals targeting CB2 receptors.
Mécanisme D'action
The compound exerts its effects by selectively binding to CB2 receptors, which are primarily found in peripheral tissues such as the immune system. Upon binding, it activates the receptor, leading to a cascade of intracellular signaling events. This activation results in the modulation of various physiological processes, including pain perception and inflammation .
Comparaison Avec Des Composés Similaires
- N-(1-adamantyl)-6-(furan-2-yl)-8-methoxy-4-oxo-1-pentylquinoline-3-carboxamide
- CB2 receptor agonist 2
Comparison: 4-Quinolone-3-Carboxamide Furan CB2 Agonist is unique due to its high selectivity for CB2 receptors and minimal affinity for CB1 receptors. This selectivity reduces the risk of central nervous system side effects commonly associated with CB1 activation. Additionally, the presence of the furan ring enhances its binding affinity and selectivity for CB2 receptors .
Propriétés
IUPAC Name |
N-(1-adamantyl)-6-(furan-2-yl)-8-methoxy-4-oxo-1-pentylquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O4/c1-3-4-5-8-32-18-24(29(34)31-30-15-19-10-20(16-30)12-21(11-19)17-30)28(33)23-13-22(25-7-6-9-36-25)14-26(35-2)27(23)32/h6-7,9,13-14,18-21H,3-5,8,10-12,15-17H2,1-2H3,(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZZNXUALWSJSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C(=O)C2=C1C(=CC(=C2)C3=CC=CO3)OC)C(=O)NC45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B580418.png)
![2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B580420.png)

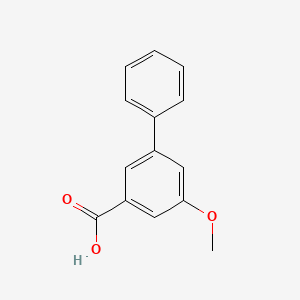
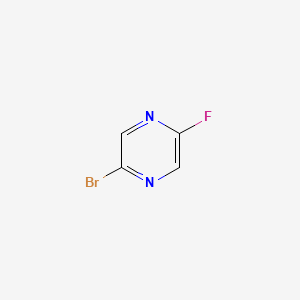
![4-(4-methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B580427.png)
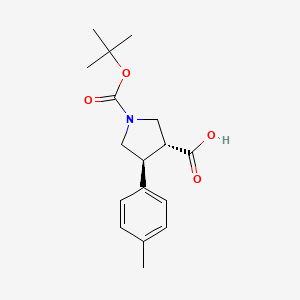

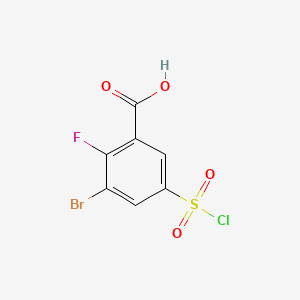
![6-Ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B580432.png)
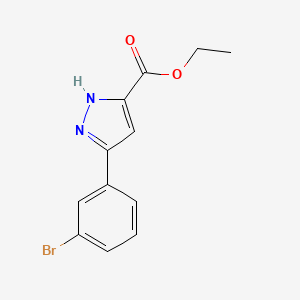
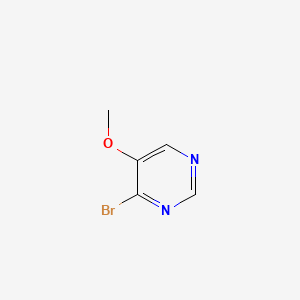
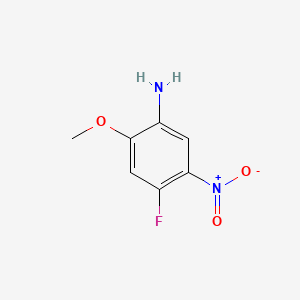
![7-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B580437.png)
